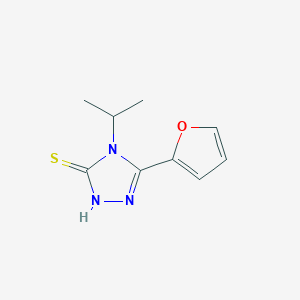

5-(2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, an isopropyl group, and a triazole ring with a thiol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furyl hydrazine with isopropyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding sulfides.

Substitution: The furan ring and triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Corresponding sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Antifungal Activity

One of the most notable applications of 5-(2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is its antifungal properties. Research indicates that this compound exhibits significant activity against various fungal pathogens. For instance:

- Mechanism of Action : The compound interferes with the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.

- Case Study : A study demonstrated that formulations containing this compound showed effective antifungal activity against Candida albicans, a common pathogen in immunocompromised patients. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of traditional antifungal agents .

Antioxidant Properties

This compound also possesses antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and mitigating oxidative stress.

- Research Findings : In vitro studies have shown that this compound can scavenge free radicals effectively, contributing to its potential use in formulations aimed at reducing oxidative damage in cells.

Agricultural Applications

The compound has been explored for its potential as a plant growth regulator and fungicide.

Fungicidal Properties

In agricultural settings, this compound has been tested for its efficacy against various plant pathogens.

- Field Trials : Trials conducted on crops like wheat and rice indicated that the application of this compound significantly reduced the incidence of fungal diseases such as rust and blight. The results showed an increase in yield compared to untreated controls .

Corrosion Inhibition

Another area where this compound has shown promise is in material science as a corrosion inhibitor.

- Mechanism : The thiol group in the compound is believed to form protective films on metal surfaces, thus preventing corrosion. Studies have demonstrated its effectiveness in inhibiting corrosion in metals exposed to aggressive environments .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmacology | Antifungal agent | Effective against Candida albicans with low MIC |

| Antioxidant | Scavenges free radicals effectively | |

| Agriculture | Fungicide | Reduces fungal diseases in crops |

| Material Science | Corrosion inhibitor | Forms protective films on metals |

Mecanismo De Acción

The mechanism of action of 5-(2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interact with nucleic acids and other biomolecules, affecting their function and stability.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- 5-(2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- 5-(2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its biological activity and make it a valuable compound for various applications.

Actividad Biológica

5-(2-Furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are characterized by their five-membered heterocyclic structure containing three nitrogen atoms, and they are known for their pharmacological properties, particularly in antifungal and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods that allow for the introduction of the furyl and isopropyl groups while maintaining the integrity of the triazole ring. Key steps in the synthesis may include:

- Formation of the Triazole Ring : This is generally achieved via condensation reactions involving hydrazine derivatives.

- Thiol Group Introduction : The thiol (-SH) group can be introduced through nucleophilic substitution or other thiolation techniques.

Biological Activity

The biological activity of this compound has been investigated in various studies. The compound exhibits notable antimicrobial and antifungal properties, which are summarized in the following sections.

Antimicrobial Activity

Research indicates that this compound shows significant antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are detailed in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

| Pseudomonas aeruginosa | 31.25 |

| Candida albicans | 62.5 |

These results demonstrate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications to the triazole core or substituents significantly affect biological activity. For instance:

- Furyl Substitution : The presence of a furyl group enhances antifungal activity by improving lipophilicity and membrane permeability.

- Isopropyl Group : This substituent contributes to increased stability and bioactivity against microbial strains.

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives similar to this compound:

- Antifungal Studies : A comparative study evaluated various triazoles against common fungal pathogens. The results indicated that compounds with similar structural features exhibited potent antifungal activity through inhibition of ergosterol biosynthesis .

- In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of triazole derivatives in treating infections caused by resistant strains of bacteria and fungi. These studies often highlight reduced toxicity compared to traditional antifungals .

Propiedades

IUPAC Name |

3-(furan-2-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c1-6(2)12-8(10-11-9(12)14)7-4-3-5-13-7/h3-6H,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBDLAPZXGIMID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.